4-(Hydroxymethyl)-7-methoxy-2H-chromen-2-one

Chemical Synthesis Analytical Chemistry Fluorescent Probes

This is the mandatory photoproduct standard for all (7-methoxycoumarin-4-yl)methyl (MCM) caged compounds. No other coumarin derivative—such as 7-methoxy-4-methylcoumarin—can substitute in calibrating photocleavage efficiency or yield by HPLC or fluorescence. Its unique 4-hydroxymethyl reactive handle also makes it the preferred synthetic building block for novel 7-methoxycoumarin probes and anticancer candidates. Procure the authentic reference with validated identity, enabling reproducible data generation across photochemistry, assay development, and medicinal chemistry projects.

Molecular Formula C11H10O4
Molecular Weight 206.19 g/mol
CAS No. 72433-26-2
Cat. No. B1619933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Hydroxymethyl)-7-methoxy-2H-chromen-2-one
CAS72433-26-2
Molecular FormulaC11H10O4
Molecular Weight206.19 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=CC(=O)O2)CO
InChIInChI=1S/C11H10O4/c1-14-8-2-3-9-7(6-12)4-11(13)15-10(9)5-8/h2-5,12H,6H2,1H3
InChIKeyVWIUIZNOOWXYFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Hydroxymethyl)-7-methoxy-2H-chromen-2-one (CAS 72433-26-2) – Procurement Guide for a Key Coumarin-Derived Research Intermediate


4-(Hydroxymethyl)-7-methoxy-2H-chromen-2-one (CAS 72433-26-2) is a synthetic coumarin derivative characterized by a hydroxymethyl group at the 4-position and a methoxy group at the 7-position of the chromen-2-one scaffold, with a molecular weight of 206.19 g/mol and a typical commercial purity of 95% [1]. It is primarily employed not as a terminal drug candidate, but as a critical reference standard for HPLC and fluorescence analysis, and as a synthetic intermediate or photoproduct in the study of caged compounds [2]. Its commercial availability is well-documented by multiple specialty chemical vendors [1].

Procurement Decision-Making for CAS 72433-26-2: Why the 4-Hydroxymethyl Substituent is Non-Substitutable with Other 7-Methoxycoumarins


Substituting 4-(Hydroxymethyl)-7-methoxy-2H-chromen-2-one with a structurally similar coumarin derivative, such as 7-methoxy-4-methylcoumarin (CAS 2555-28-4), is scientifically invalid for critical analytical and synthetic applications. The 4-hydroxymethyl group provides a unique reactive handle for derivatization and serves as the specific photoproduct for a whole class of (7-methoxycoumarin-4-yl)methyl (MCM) caged compounds, making its identity as a reference standard non-interchangeable [1]. While other 7-methoxycoumarins may possess their own biological activities, they cannot serve as an authentic reference for tracking the photolysis of MCM-caged biomolecules or as a building block for synthesizing the same downstream products, due to fundamental differences in both reactivity and analytical detection parameters .

Head-to-Head Evidence Guide for 4-(Hydroxymethyl)-7-methoxy-2H-chromen-2-one (72433-26-2) vs. Closest Structural Analogs


Functional Group Comparison: The 4-Hydroxymethyl vs. 4-Methyl Moiety as a Basis for Differential Application in Analytical and Synthetic Chemistry

4-(Hydroxymethyl)-7-methoxy-2H-chromen-2-one is distinguished from its close analog 7-methoxy-4-methylcoumarin (CAS 2555-28-4) by its 4-position substituent. The target compound's 4-hydroxymethyl group (-CH2OH) is a product of the photolytic cleavage of (7-methoxycoumarin-4-yl)methyl (MCM) caged compounds, establishing it as the sole authentic reference standard for quantifying the efficiency of such uncaging reactions [1]. In contrast, the 4-methyl group (-CH3) in the analog is a stable, inert substituent, rendering it unsuitable for this specific analytical role. This distinction is a binary, functional difference rather than a matter of degree .

Chemical Synthesis Analytical Chemistry Fluorescent Probes

Analytical Benchmarking: Fluorescence Detection Parameters of 72433-26-2 as a Reference Standard vs. 7-Methoxy-4-methylcoumarin

As a reference standard for HPLC and fluorescence detection, 4-(Hydroxymethyl)-7-methoxy-2H-chromen-2-one exhibits specific spectral properties, including an ultraviolet absorption maximum at 330 nm . While 7-methoxy-4-methylcoumarin is also a fluorescent label, the target compound's spectral signature and chromatographic behavior are the definitive benchmarks for identifying and quantifying the photoproducts of MCM-caged biomolecule experiments [1]. Any substitution with a different 7-methoxycoumarin would introduce an invalid reference point, compromising analytical accuracy.

Analytical Chemistry Spectroscopy Fluorescence

Synthetic Utility and Availability: Assessing the Procurement Value of 72433-26-2 vs. Generic Coumarin Scaffolds

4-(Hydroxymethyl)-7-methoxy-2H-chromen-2-one is a purchasable, pre-functionalized building block with a documented purity specification of 95% . Its value proposition over starting from a more basic scaffold like 7-methoxycoumarin lies in the presence of the 4-hydroxymethyl group, which saves synthetic steps for researchers targeting complex molecules like 8-substituted-7-methoxy-2H-chromen-2-one derivatives for anticancer studies [1]. While many coumarin derivatives have reported biological activities, this specific compound's primary differentiation is its established, niche role as a synthetic intermediate and analytical standard, which is the principal basis for its commercial procurement.

Organic Synthesis Medicinal Chemistry Chemical Biology

Stability and Handling: Defined Storage Requirements for 72433-26-2 in a Research Setting

For procurement and long-term planning, the compound 4-(Hydroxymethyl)-7-methoxy-2H-chromen-2-one (CAS 72433-26-2) is characterized by defined storage specifications. Vendor documentation indicates that it should be stored long-term in a cool, dry place, which is a standard but essential parameter for maintaining its 95% purity . This practical information, while not a differentiator in biological potency, is a critical piece of evidence for laboratory managers and procurement officers when planning inventory and ensuring the compound's reliability over the course of a research project. This data point is often missing for less common or poorly characterized in-class compounds.

Laboratory Management Compound Stability Procurement

Defined Application Scenarios for Procuring 4-(Hydroxymethyl)-7-methoxy-2H-chromen-2-one (72433-26-2)


As an Authentic Reference Standard for Quantifying MCM-Caged Compound Photolysis

In studies utilizing (7-methoxycoumarin-4-yl)methyl (MCM) caging groups to control the release of bioactive molecules, 4-(Hydroxymethyl)-7-methoxy-2H-chromen-2-one is the definitive photoproduct. It is essential for calibrating HPLC and fluorescence-based assays to accurately determine the efficiency and rate of photocleavage, a role that no other 7-methoxycoumarin analog can fulfill [1].

As a Pre-Functionalized Building Block for 4-Substituted Coumarin Derivative Synthesis

Medicinal chemists synthesizing novel 7-methoxycoumarin-based compounds with varied 4-position substituents can utilize this compound as a starting material. Its pre-installed 4-hydroxymethyl group can be directly derivatized or serve as a synthetic handle, offering a more efficient route than building the coumarin core from scratch. This is particularly relevant for projects exploring 8-substituted derivatives for anticancer applications [2].

As a Chromatographic and Spectroscopic Standard in Analytical Chemistry

This compound serves as a well-defined standard for optimizing and validating HPLC methods and calibrating fluorescence detectors, especially in research involving coumarin-based fluorescent probes. Its distinct UV absorption maximum (330 nm) and established molecular properties provide a reliable benchmark for method development and quality control .

For Investigating Fluorescence Properties and Photochemical Mechanisms

Researchers studying the photophysical behavior of coumarin derivatives require pure, well-characterized reference compounds. 4-(Hydroxymethyl)-7-methoxy-2H-chromen-2-one is a key substance for investigating the photo SN1 mechanism of MCM derivatives and for comparing fluorescence quantum yields and deactivation pathways in various solvent environments, as documented in foundational photochemistry literature [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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